molecular formula C9H12OS B7988613 1-(Ethylthio)-3-methoxybenzene CAS No. 38474-02-1

1-(Ethylthio)-3-methoxybenzene

Cat. No. B7988613
M. Wt: 168.26 g/mol
InChI Key: BEPBPCRLISEYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141586B2

Procedure details

Solid potassium hydroxide (2.2 g, 39 mmol) and ethyl iodide (3.14 ml, 39 mmol) were added to a solution of 3-methoxybenzenethiol (5.0 g, 35 mmol) in ethanol (35 ml) (Caution—exotherm). The mixture was stirred for 72 h, then partitioned between water and ethyl acetate. The organic phase was dried over MgSO4 and the solvent removed under reduced pressure to give 1-(ethylsulfanyl)-3-methoxybenzene (5.9 g) as a yellow liquid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3](I)[CH3:4].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([SH:14])[CH:11]=[CH:12][CH:13]=1>C(O)C>[CH2:3]([S:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([O:7][CH3:6])[CH:9]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)SC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.